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Compound of Interest

Compound Name: 2-Phenyl-1-(pyridin-2-yl)ethanone

Cat. No.: B1582911

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Phenyl-1-(pyridin-2-
yl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 2-
Phenyl-1-(pyridin-2-yl)ethanone (CAS No: 27049-45-2), a significant heterocyclic ketone in
synthetic chemistry. With the molecular formula C13H11NO and a molecular weight of 197.23
g/mol , this compound serves as a valuable building block for more complex molecular
architectures.[1] This document, intended for researchers and drug development professionals,
synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS) to provide a detailed structural elucidation. The guide explains the
causal relationships behind spectral features and provides validated protocols for data
acquisition, ensuring scientific integrity and practical utility.

Molecular Structure and Overview

2-Phenyl-1-(pyridin-2-yl)ethanone features a central ketone group linking a phenyl ring and a
pyridine ring via a methylene bridge. This unique arrangement of an aromatic system, a
heteroaromatic system, and a reactive carbonyl functional group makes it a versatile
intermediate in organic synthesis.[1] Understanding its precise structure through spectroscopic
methods is paramount for its application in further chemical transformations.

Figure 1: Chemical structure of 2-Phenyl-1-(pyridin-2-yl)ethanone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. The predicted *H and 3C NMR spectra of 2-Phenyl-1-(pyridin-2-
yl)ethanone show distinct signals corresponding to the phenyl, pyridyl, and methylene protons
and carbons.

'H NMR Spectroscopy

The proton NMR spectrum is characterized by signals in the aromatic region for the pyridine
and phenyl rings and a key singlet for the methylene bridge. The proton on the C6 position of
the pyridine ring is expected to be the most deshielded due to the anisotropic effect of the
carbonyl group and the inductive effect of the adjacent nitrogen atom.

Table 1: Predicted *H NMR Chemical Shifts (in CDCls, 400 MHz)

Predicted o L . .
Protons Multiplicity Integration Assignment
(ppm)
Proton ortho to N
Pyridyl-H6 8.65 - 8.75 d 1H and adjacent to
C=0
Pyridyl-H4 7.90 - 8.00 d 1H Proton parato N
) Remaining
Pyridyl-H3/H5 7.40 - 7.80 m 2H .
pyridyl protons
Protons on the
Phenyl-H 7.20 - 7.40 m 5H ]
phenyl ring
Methylene (- Protons between
4.30-4.40 S 2H .
CHz2-) the two rings

Rationale: The chemical shifts are predicted based on analogous structures like 2-
phenylpyridine and substituted pyridines.[2] The downfield shift of pyridyl protons compared to
phenyl protons is due to the electron-withdrawing nature of the nitrogen atom.

13C NMR Spectroscopy
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The 13C NMR spectrum is defined by the highly deshielded carbonyl carbon signal appearing
well above 190 ppm. The carbons of the pyridine ring also exhibit characteristic shifts
influenced by the nitrogen atom.

Table 2: Predicted 13C NMR Chemical Shifts (in CDCls, 100 MHz)

Carbon Predicted & (ppm) Assighment

C=0 195.0 - 200.0 Ketone Carbonyl
Pyridyl-C2 153.0 - 155.0 Carbon attached to C=0
Pyridyl-C6 149.0 - 150.0 Carbon orthoto N
Pyridyl-C4 136.0 - 137.0 Carbon parato N
Phenyl-C1' (ipso) 134.0 - 135.0 Carbon attached to -CHz-
Phenyl-C2'/C3'/C4' 126.0 - 130.0 Remaining phenyl carbons
Pyridyl-C3/C5 121.0-127.0 Remaining pyridyl carbons
-CHz- 45.0 - 48.0 Methylene Carbon

Rationale: Carbonyl carbons in aromatic ketones typically resonate in the 190-200 ppm range.
The positions of the pyridine carbons are influenced by their proximity to the electronegative
nitrogen atom, causing significant deshielding, particularly at the C2 and C6 positions.

Experimental Protocol: NMR Data Acquisition

NMR Sample Preparation & Acquisition

1. Dissolve Sample 2. Add TMS 4. Acquire Spectrum 5. Process Data
[(NIO»ZO mg in 0.7 mL CDCls) [(lmemal Standard, 0 ppm)j & THikiiar (o RIMIR Tz (e.g., 400 MHz Spectrometer) (Fourier Transform, Phasing, Baseline Correction)

Click to download full resolution via product page

Figure 2: Standard workflow for acquiring NMR spectra.
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e Sample Preparation: Accurately weigh 10-20 mg of 2-Phenyl-1-(pyridin-2-yl)ethanone and

dissolve it in approximately 0.7 mL of deuterated chloroform (CDCls).

 Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for

chemical shift calibration (& = 0.00 ppm).

o Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the *H and 13C spectra

on a 400 MHz (or higher) spectrometer.

o Data Processing: Process the resulting Free Induction Decay (FID) using appropriate

software. This involves Fourier transformation, phase correction, baseline correction, and
integration (for tH NMR).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 2-Phenyl-1-(pyridin-2-yl)ethanone is dominated by a strong absorption from the ketone

carbonyl group.

Table 3: Characteristic IR Absorption Bands

Wavenumber . . . .
Intensity Vibration Functional Group
(cm™)
) Aromatic (Phenyl &
3050 - 3100 Medium-Weak C-H Stretch _
Pyridyl)
2900 - 2950 Weak C-H Stretch Aliphatic (-CH2-)
1690 - 1710 Strong C=0 Stretch Aryl Ketone
) Aromatic & Pyridine
1570 - 1600 Medium-Strong C=C & C=N Stretch )
Ring
1450 - 1490 Medium C=C Stretch Aromatic Ring
Out-of-plane bending
700 - 800 Strong C-H Bend
for Ar-H
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Rationale: The key diagnostic peak is the strong C=0 stretch around 1700 cm~1. Its position
indicates conjugation with the pyridine ring. The presence of both aromatic and aliphatic C-H
stretches confirms the overall structure. Data is inferred from general values for aromatic
ketones and pyridine derivatives.[3]

Experimental Protocol: IR Spectrum Acquisition (ATR)

FTIR-ATR Analysis

L Clea.n A.TR Gl —| 2. Collect Background Spectrum —{ 3. Place Small Amount of Solid Sample on Crystal |—#-| 4. Apply Pressure with Anvil |—# 5. Collect Sample Spectrum
(e.g., with isopropanol)

Click to download full resolution via product page
Figure 3: Workflow for Attenuated Total Reflectance (ATR) IR analysis.

 Instrument Preparation: Ensure the crystal of the Attenuated Total Reflectance (ATR)
accessory is clean.

e Background Scan: Perform a background scan to account for atmospheric COz and Hz0.

o Sample Application: Place a small amount of the solid 2-Phenyl-1-(pyridin-2-yl)ethanone
powder directly onto the ATR crystal.

o Data Collection: Apply pressure using the anvil and collect the spectrum, typically by co-
adding 16 or 32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For 2-Phenyl-1-(pyridin-2-yl)ethanone, the molecular ion peak (M*) is
expected at an m/z corresponding to its molecular weight (197.23).[4]

Fragmentation Analysis
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Under electron ionization (El), the molecule undergoes characteristic fragmentation. The most
prominent cleavage is the alpha-cleavage adjacent to the carbonyl group, which is a highly
favorable process.

Key Predicted Fragments:

Molecular lon [M]*: m/z = 197

[M-C7H7]* (Pyridoyl cation): m/z = 106 (CeHaNO™)

[C7H7]* (Benzyl/Tropylium cation): m/z = 91

[CsHaN]* (Pyridyl cation): m/z =78

[C13H11NO]*
m/z = 197
(Molecular Ion)

- *COCsHaN

[CeHaNO]™* [C7H7]
m/z = 106 m/z =91
(Pyridoyl Cation) (Benzyl Cation)

-CO
[CsHaN]*
m/z =78

(from m/z 106)

Click to download full resolution via product page

Figure 4: Predicted major fragmentation pathway in EI-MS.

Experimental Protocol: MS Data Acquisition (GC-MS)
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o Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like
dichloromethane or ethyl acetate (approx. 1 mg/mL).

e GC Separation: Inject a small volume (e.g., 1 pL) into a Gas Chromatograph (GC) equipped
with a suitable capillary column (e.g., DB-5ms) to ensure sample purity before it enters the
mass spectrometer.

« |onization: Use a standard Electron lonization (EI) source at 70 eV.

e Mass Analysis: Scan a mass range from m/z 40 to 300 to detect the molecular ion and all
significant fragments.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous structural
confirmation of 2-Phenyl-1-(pyridin-2-yl)ethanone. The *H and 3C NMR spectra define the
carbon-hydrogen framework, IR spectroscopy confirms the presence of the key ketone and
aromatic functional groups, and mass spectrometry validates the molecular weight and reveals
predictable fragmentation patterns. This comprehensive spectroscopic dataset serves as an
essential reference for researchers utilizing this compound in synthetic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1582911#2-phenyl-1-pyridin-2-yl-ethanone-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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